2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound is notable for its trifluoromethyl group, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various reagents . One common method includes the use of thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring. The reaction conditions often require heating and the use of solvents like ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of biocides, fungicides, and dyes
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid involves its interaction with various molecular targets. It can act as a peroxisome proliferator-activated receptor agonist, which plays a role in regulating inflammation and metabolic processes . The trifluoromethyl group enhances its binding affinity and specificity to these targets, making it a potent compound in modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-4-methyl-5-thiazoleacetic acid
- 4-Methyl-2-thioxo-2,3-dihydro-thiazol-5-yl)-acetic acid
- 4-Methyl-2-mercaptothiazole-5-acetic acid
Uniqueness
Compared to these similar compounds, 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid is unique due to the presence of the trifluoromethyl group. This group significantly enhances its chemical stability, lipophilicity, and biological activity, making it more effective in various applications .
Properties
IUPAC Name |
2-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-3-4(2-5(12)13)14-6(11-3)7(8,9)10/h2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXZOSIYNGEOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.